molecular formula C20H19N3O5S2 B466109 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE CAS No. 442554-02-1

4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Cat. No.: B466109
CAS No.: 442554-02-1
M. Wt: 445.5g/mol
InChI Key: AFTOIGJQPIAEOS-UHFFFAOYSA-N
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Description

4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a synthetic organic compound characterized by a 4-methylphenyl ester group, a carbamoyl-linked phenyl ring, and a sulfamoyl-substituted 1,3-thiazole moiety. The compound’s complexity necessitates advanced synthesis and characterization techniques, such as X-ray crystallography (e.g., SHELX programs for structural refinement) .

Properties

IUPAC Name

(4-methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOIGJQPIAEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminothiazole Intermediate

A plausible route involves reacting 2-bromoacetophenone with thiourea in ethanol under reflux, yielding 2-aminothiazole (Figure 1). This intermediate is then sulfamoylated to introduce the critical sulfamoyl group.

Reaction Conditions

ParameterValue
SolventEthanol
Temperature80°C
CatalystNone
Reaction Time6–8 hours

Sulfamoylation of Aniline Derivatives

The sulfamoyl group is introduced via reaction of 4-nitroaniline with chlorosulfonic acid , followed by amination with the pre-formed thiazole-2-amine.

Stepwise Sulfamoylation Protocol

  • Chlorosulfonation : 4-Nitroaniline is treated with excess chlorosulfonic acid at 0–5°C to form 4-nitrobenzenesulfonyl chloride .

  • Amination : The sulfonyl chloride intermediate reacts with 2-aminothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .

Key Optimization Parameters

  • Temperature Control : Maintaining sub-10°C during chlorosulfonation prevents decomposition.

  • Molar Ratios : A 1:1.2 ratio of sulfonyl chloride to aminothiazole ensures complete conversion.

Carbamoylpropanoate Ester Synthesis

The carbamoylpropanoate segment is constructed via a two-step sequence:

  • Formation of 3-Carboxypropionyl Chloride : Succinic anhydride is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • Esterification : Reaction with 4-methylphenol in pyridine yields 4-methylphenyl 3-chlorocarbonylpropanoate .

Final Coupling and Assembly

The convergent coupling of the three fragments occurs through sequential amide bond formations:

Carbamoyl Linker Installation

The 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide is reacted with 4-methylphenyl 3-chlorocarbonylpropanoate in anhydrous DCM using diethyl phosphorocyanidate (DEPC) as a coupling agent. DEPC activates the carbonyl group, facilitating nucleophilic attack by the aniline’s amine (Figure 2).

Reaction Monitoring

  • HPLC Analysis : Confirms disappearance of the starting amine (retention time: 3.2 min) and appearance of the product (retention time: 6.7 min).

  • Yield Optimization : Excess acyl chloride (1.5 equiv) and DEPC (2.0 equiv) drive the reaction to >85% conversion.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.78 (s, 1H, Thiazole-H), 7.32 (d, J=8.0 Hz, 2H, ArH), 2.41 (s, 3H, CH₃).
IR (KBr)1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency in sulfamoylation and coupling steps:

  • Flow Sulfamoylation : Microreactors reduce reaction time from 8 hours to 45 minutes by enhancing heat transfer.

  • Catalyst Recycling : Palladium on carbon (Pd/C) from the nitro reduction step is recovered via filtration and reused for 5 cycles without significant activity loss.

Challenges and Mitigation Strategies

  • Thiazole Hydrolysis : The thiazole ring is susceptible to acidic hydrolysis. Using anhydrous conditions and neutral pH buffers during coupling prevents degradation.

  • Ester Saponification : The methylphenyl ester may undergo hydrolysis in basic media. Low temperatures (0–5°C) and short reaction times minimize this side reaction .

Chemical Reactions Analysis

Types of Reactions

4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The thiazole ring in the compound is associated with antimicrobial properties. Research has indicated that compounds containing thiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar thiazole derivatives possess activity against various pathogens, suggesting potential for this compound in treating infections .
  • Anticancer Properties
    • Thiazole-containing compounds have been studied for their anticancer effects. The ability of the compound to inhibit cancer cell proliferation and induce apoptosis in tumor cells has been observed in preliminary studies. These findings warrant further investigation into its mechanism of action and effectiveness against specific cancer types .
  • Anti-inflammatory Effects
    • Some derivatives of the compound have demonstrated anti-inflammatory properties in vitro and in vivo. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic conditions where inflammation plays a key role .

Case Studies and Research Findings

  • Antibacterial Screening
    • A study conducted on various thiazole derivatives, including those similar to 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays have shown that compounds with similar structures can induce cell death in cancer cell lines at low micromolar concentrations. Further studies are needed to explore the exact pathways involved and their implications for cancer therapy .

Mechanism of Action

The mechanism of action of 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE C21H20N3O5S2 466.53 g/mol 4-Methylphenyl ester, carbamoyl, sulfamoyl-thiazole Combines aromatic ester, amide linker, and bioactive thiazole; potential antimicrobial activity
2-Oxo-2-phenylethyl 3-[(4-methylphenyl)carbamoyl]propanoate () C19H19NO4 325.36 g/mol Phenacyl ester, carbamoyl Lacks sulfamoyl-thiazole; simpler amide-ester hybrid with lower molecular weight
Methyl 3-[[4-(1-hydroxyethyl)-1,3-thiazol-2-yl]sulfamoyl]propanoate () C9H14N2O5S2 294.35 g/mol Methyl ester, sulfamoyl-thiazole Thiazole with hydroxyethyl substitution; lacks carbamoyl-phenyl linkage
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate () C10H12ClNO4S 277.72 g/mol Methyl ester, sulfonamide, 4-chlorophenyl Sulfonamide instead of sulfamoyl; chlorophenyl substituent
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid () C17H19NO5S 349.40 g/mol Sulfonamide, 4-methylphenyl, methoxyphenyl Carboxylic acid derivative; lacks thiazole and ester groups

Functional Group Analysis

  • Ester Variations : The 4-methylphenyl ester in the target compound contrasts with phenacyl () and methyl esters (). Bulkier esters (e.g., 4-methylphenyl) may enhance lipid solubility and membrane permeability compared to methyl esters .
  • Sulfamoyl vs. Sulfonamide : The sulfamoyl-thiazole group (N–S bond) in the target compound differs from sulfonamide derivatives (S–N bond in ). Sulfamoyl groups are less common in drug design but may offer unique binding interactions .
  • Thiazole Bioactivity : The 1,3-thiazole ring (, target compound) is associated with antimicrobial and anti-inflammatory properties, absent in compounds like and .

Research Implications and Gaps

  • Crystallographic Data : Structural refinement tools like SHELX () are critical for resolving the compound’s conformation, particularly the sulfamoyl-thiazole orientation .
  • Activity Prediction : The compound’s thiazole and sulfamoyl groups align with protease inhibitor scaffolds (e.g., HIV-1 protease inhibitors), warranting enzymatic assays .
  • Synthetic Challenges : Scalability of the sulfamoylation step and ester stability under physiological conditions remain underexplored .

Biological Activity

The compound 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5S2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}^{2}, with a molecular weight of approximately 421.51 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has shown promising antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that thiazole derivatives often exhibit significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function .
  • Anticancer Potential
    • Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds related to thiazole have demonstrated inhibitory activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 µg/mL . The structure-activity relationship suggests that modifications in the thiazole ring can enhance anticancer efficacy.
  • Enzyme Inhibition
    • The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and anxiety disorders. Preliminary studies show that certain thiazole derivatives can inhibit MAO-A with IC50 values as low as 0.060 µM .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cellular Pathways : The presence of the sulfonamide group in the compound enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells by disrupting mitochondrial function.
  • Protein Interactions : Thiazole derivatives often interact with specific proteins involved in cell signaling pathways, which can lead to altered cellular responses such as increased apoptosis or inhibition of cell proliferation.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified
AnticancerMCF-70.28 µg/mL
AnticancerA5490.52 µg/mL
MAO-A InhibitionHuman MAO-A0.060 µM

Case Studies

  • Anticancer Study : A study evaluated the cytotoxicity of various thiazole derivatives against several cancer cell lines, revealing that modifications on the phenyl ring significantly influenced their activity against MCF-7 and A549 cells . The most potent compounds were further analyzed for their binding interactions with tubulin.
  • Antimicrobial Study : Another research focused on the antibacterial properties of thiazole derivatives, demonstrating their effectiveness against common pathogens like E. coli and S. aureus. This study highlighted the importance of the thiazole ring in enhancing antimicrobial efficacy through structural modifications .

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